molecular formula C7H9ClN2O B2688132 1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone CAS No. 1006434-27-0

1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B2688132
CAS No.: 1006434-27-0
M. Wt: 172.61
InChI Key: ZENZRUAPVYPTPX-UHFFFAOYSA-N
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Description

1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a chloro and ethyl substituent on the pyrazole ring, with an ethanone group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired ethanone derivative.

Another method involves the use of 4-chloro-1-ethyl-1H-pyrazole and acetic anhydride. This reaction also requires a base, often sodium acetate, and is conducted under heated conditions to facilitate the formation of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and ethanone groups can influence its binding affinity and specificity towards these targets, modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chloro-1H-pyrazol-3-yl)ethanone: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-(4-methyl-1H-pyrazol-3-yl)ethanone: Contains a methyl group instead of a chloro group, leading to different chemical properties and applications.

    1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)propanone:

Uniqueness

1-(4-chloro-1-ethyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of both chloro and ethyl substituents on the pyrazole ring, combined with an ethanone group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-1-ethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENZRUAPVYPTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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